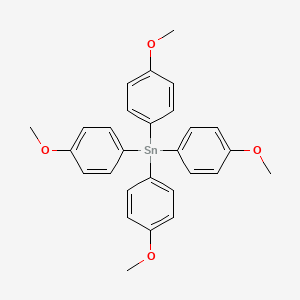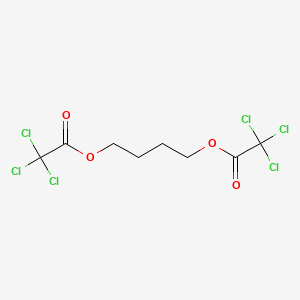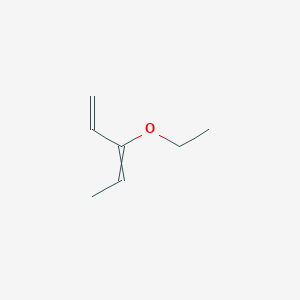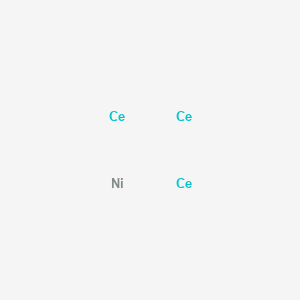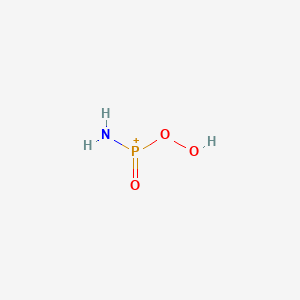
Amino(hydroperoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(hydroperoxy)oxophosphanium is a compound that contains phosphorus, nitrogen, oxygen, and hydrogen atoms It is a member of the aminophosphine oxides family, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino(hydroperoxy)oxophosphanium typically involves the reaction of a phosphine oxide with an amino group and a hydroperoxy group. One common method is the substitution of β- or γ-iodo amino esters with phospholide salts, which are obtained from the corresponding phosphole with a strong base such as potassium hexamethyldisilazane . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Amino(hydroperoxy)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group can participate in radical chain reactions, while the amino group can engage in nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific solvents and temperature controls to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Applications De Recherche Scientifique
Amino(hydroperoxy)oxophosphanium has several scientific research applications:
Mécanisme D'action
The mechanism of action of Amino(hydroperoxy)oxophosphanium involves its ability to participate in radical chain reactions and nucleophilic substitutions. The hydroperoxy group can generate radicals that propagate reactions, while the amino group can form stable intermediates with various substrates . These interactions enable the compound to exert its effects in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Amino(hydroperoxy)oxophosphanium include other aminophosphine oxides and phosphine derivatives. Examples include:
- Aminophosphine oxides with different substituents on the phosphorus atom .
- Phosphine oxides with varying degrees of oxidation and functional groups .
Uniqueness
This compound is unique due to its combination of an amino group and a hydroperoxy group attached to a phosphine oxide.
Propriétés
Numéro CAS |
27629-64-7 |
|---|---|
Formule moléculaire |
H3NO3P+ |
Poids moléculaire |
96.003 g/mol |
Nom IUPAC |
amino-hydroperoxy-oxophosphanium |
InChI |
InChI=1S/H2NO3P/c1-5(3)4-2/h(H2-,1,2,3)/p+1 |
Clé InChI |
SYWKHLOXIVCYOM-UHFFFAOYSA-O |
SMILES canonique |
N[P+](=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



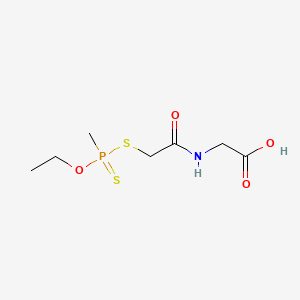

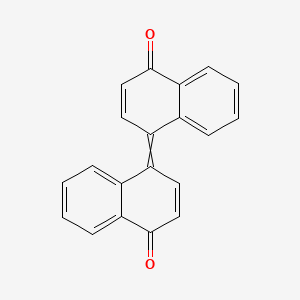
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)



